

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile CAS number and molecular formula

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Compound of Interest

Compound Name:	1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile
Cat. No.:	B1603811

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An In-depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by the pursuit of novel molecular scaffolds that offer unique pharmacological profiles. Among these, structures incorporating the cyclopropane ring have garnered significant attention due to their ability to impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of **1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile**, a key intermediate in the synthesis of a variety of biologically active molecules. As a Senior Application Scientist, the following sections will delve into the synthesis, characterization, and potential applications of this compound, supported by detailed protocols and scientific rationale.

Core Molecular Attributes

CAS Number: 854267-89-3[1]

Molecular Formula: C₉H₇ClN₂[1][2]

Molecular Weight: 178.62 g/mol [\[1\]](#)

Chemical Structure:

Caption: Chemical structure of **1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	178.62 g/mol	[1]
Molecular Formula	C ₉ H ₇ ClN ₂	[1] [2]
Purity	≥98% (typical)	[1]

Synthesis and Mechanism

The synthesis of **1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile** typically involves a nucleophilic addition of a cyanide source to a suitable precursor, followed by cyclization. While specific proprietary methods may vary, a general and adaptable synthetic approach is outlined below, drawing from established methodologies for the preparation of aromatic cyclopropanecarbonitriles.

General Synthetic Workflow



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Caption: Generalized synthetic workflow.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Synthesis of (6-Chloropyridin-3-yl)acetonitrile

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable aprotic solvent such as dimethylformamide (DMF).
- **Cyanide Addition:** Slowly add a solution of sodium cyanide in water to the reaction mixture at room temperature. The exothermicity of the reaction should be carefully monitored.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (6-chloropyridin-3-yl)acetonitrile.

Step 2: Synthesis of **1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile**

- **Reaction Setup:** To a solution of (6-chloropyridin-3-yl)acetonitrile in a suitable solvent (e.g., toluene), add a phase-transfer catalyst such as benzyltriethylammonium chloride.
- **Cyclopropanation:** Add 1,2-dibromoethane and a concentrated aqueous solution of sodium hydroxide.
- **Reaction Conditions:** Heat the mixture to 50-60°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
- **Work-up and Purification:** After completion, cool the reaction mixture to room temperature, add water, and separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford **1-(6-chloropyridin-3-YL)cyclopropanecarbonitrile** as a solid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure.

Table 2: Expected Spectroscopic Data

Technique	Expected Features
¹ H NMR	Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm) and the diastereotopic methylene protons of the cyclopropane ring (in the aliphatic region, δ 1.0-2.0 ppm).
¹³ C NMR	Resonances for the pyridine ring carbons, the nitrile carbon (δ ~120 ppm), and the carbons of the cyclopropane ring.
IR Spectroscopy	Characteristic absorption band for the nitrile ($\text{C}\equiv\text{N}$) stretching vibration (around 2240 cm^{-1}).
Mass Spectrometry	A molecular ion peak corresponding to the calculated molecular weight (178.62 g/mol), along with a characteristic isotopic pattern due to the presence of chlorine.

Applications in Drug Discovery and Development

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The unique combination of a halogenated pyridine ring and a strained cyclopropane nitrile moiety offers several advantages in medicinal chemistry.

Role as a Pharmaceutical Intermediate

The chloropyridine scaffold is a well-established pharmacophore found in numerous approved drugs. The chlorine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a wide chemical space. The cyclopropane ring introduces conformational rigidity and can improve metabolic stability and

membrane permeability of the final drug candidate. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in other chemical transformations to introduce diverse functional groups.

Potential Therapeutic Areas

Compounds derived from this intermediate may exhibit activity in a range of therapeutic areas, including but not limited to:

- Oncology: As a scaffold for kinase inhibitors.
- Neuroscience: In the development of agents targeting central nervous system receptors.
- Infectious Diseases: As a core structure for novel antibacterial or antiviral agents.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling **1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile**.

General Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Storage:

- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile is a key chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features provide a versatile platform for the synthesis of novel therapeutic agents. This guide has provided a foundational understanding of its synthesis, characterization, and applications, intended to support the endeavors of researchers and scientists in this exciting area of medicinal chemistry.

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References

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